3-(difluoromethyl)-1-methylpiperazine
Description
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Structure
3D Structure
Properties
CAS No. |
1782816-42-5 |
|---|---|
Molecular Formula |
C6H12F2N2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-9-5(4-10)6(7)8/h5-6,9H,2-4H2,1H3 |
InChI Key |
LTHINKGRIPSLJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(C1)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 3 Difluoromethyl 1 Methylpiperazine Scaffolds
Functionalization of the Piperazine (B1678402) Nitrogen Atoms
The 3-(difluoromethyl)-1-methylpiperazine molecule possesses a secondary amine at the N4 position, which is the primary site for a variety of chemical transformations. The reactivity of this nitrogen is influenced by the electronic effects of the adjacent difluoromethyl group and the steric hindrance of the piperazine ring.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperazine ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents and for building more complex molecular architectures.
N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes and a reducing agent. The choice of reagents and conditions allows for the introduction of various alkyl groups.
N-Acylation involves the reaction of the piperazine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. organic-chemistry.orgresearchgate.net This reaction is generally high-yielding and leads to the formation of stable amide bonds. organic-chemistry.org
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| N-Alkylation | Alkyl Halide | Benzyl (B1604629) bromide | N-Benzylpiperazine |
| Aldehyde (Reductive Amination) | Formaldehyde (B43269) | N,N'-Dimethylpiperazine | |
| N-Acylation | Acyl Chloride | Acetyl chloride | N-Acetylpiperazine |
| Acid Anhydride (B1165640) | Acetic anhydride | N-Acetylpiperazine | |
| Carboxylic Acid + Coupling Agent | Benzoic acid + HATU | N-Benzoylpiperazine |
This table presents typical reagents for the N-alkylation and N-acylation of piperazine derivatives.
Formation of Ureas, Thioureas, and Sulfonamides
The secondary amine of this compound is also a suitable nucleophile for reactions with isocyanates, isothiocyanates, and sulfonyl chlorides to form the corresponding ureas, thioureas, and sulfonamides. These functional groups are prevalent in many biologically active compounds.
Urea (B33335) formation is typically achieved by reacting the piperazine with an appropriate isocyanate. nih.govresearchgate.netnih.govresearchgate.net This reaction is generally straightforward and proceeds under mild conditions. nih.govresearchgate.netnih.govresearchgate.net Alternatively, reagents like carbonyldiimidazole can be used to generate the urea linkage with an amine.
Thiourea synthesis follows a similar pathway, using isothiocyanates as the reaction partner. nih.govresearchgate.netmdpi.com These derivatives are also of significant interest in medicinal chemistry. nih.govresearchgate.netmdpi.com
Sulfonamide synthesis involves the reaction of the piperazine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. ekb.egnih.govmdpi.comnih.govucl.ac.uk This method is widely used to introduce sulfonyl groups, which can act as hydrogen bond donors and acceptors. ekb.egnih.govmdpi.comnih.govucl.ac.uk
| Derivative | Reagent Class | Example Reagent |
| Urea | Isocyanate | Phenyl isocyanate |
| Thiourea | Isothiocyanate | Allyl isothiocyanate |
| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride |
This table shows common reactants for the synthesis of urea, thiourea, and sulfonamide derivatives from a secondary amine like that in this compound.
Orthogonal Protection Strategies for Multi-Functionalization
For the synthesis of complex molecules where different parts of the scaffold need to be modified selectively, orthogonal protection strategies are essential. In the context of a 2-substituted piperazine, it is often necessary to have different protecting groups on the two nitrogen atoms that can be removed under different conditions. researchgate.netelectronicsandbooks.comresearchgate.netsigmaaldrich.comrsc.org
Starting from a precursor like 2-(difluoromethyl)piperazine, the two nitrogen atoms could be protected with orthogonal groups such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis. This allows for the selective deprotection and subsequent functionalization of one nitrogen at a time. For this compound, this strategy would be applied to a precursor before the introduction of the methyl group if sequential and distinct functionalization of both nitrogens were desired.
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| 2-Nitrobenzenesulfonyl | Nosyl | Thiol and base |
This table outlines common orthogonal protecting groups and their respective cleavage conditions, which could be applied in the synthesis of complex derivatives of 2-substituted piperazines. researchgate.netelectronicsandbooks.comresearchgate.netsigmaaldrich.comrsc.org
Modification of the Piperazine Ring Carbon Atoms
While functionalization of the nitrogen atoms is more common, modification of the carbon atoms of the piperazine ring offers a pathway to novel structures with greater three-dimensional complexity. mdpi.comresearchgate.netencyclopedia.pubnsf.gov
Substitution Reactions at Unsubstituted Carbons
Direct functionalization of the C-H bonds of the piperazine ring is challenging but has been the subject of recent advances in synthetic methodology. mdpi.comresearchgate.netencyclopedia.pubnsf.gov These methods often employ transition metal catalysis or photoredox catalysis to activate the C-H bonds adjacent to the nitrogen atoms. mdpi.comresearchgate.netencyclopedia.pubnsf.gov
For this compound, the most likely positions for such functionalization would be the carbon atoms alpha to the nitrogen atoms. The presence of the difluoromethyl group at C3 would likely direct functionalization to the C2, C5, and C6 positions, depending on the reaction conditions and the directing groups employed. For instance, α-lithiation of N-Boc protected piperazines followed by reaction with an electrophile is a known method to introduce substituents at the C2 position. mdpi.com
| C-H Functionalization Strategy | Catalyst/Reagent Type | Potential Product |
| α-Lithiation-Substitution | n-BuLi/TMEDA, then Electrophile | C2-Substituted Piperazine |
| Photoredox Catalysis | Iridium or Ruthenium photocatalyst | Cα-Arylated/Alkylated Piperazine |
| Transition Metal Catalysis | Palladium, Rhodium, or Copper catalyst | Various C-Substituted Piperazines |
This table summarizes modern strategies for the C-H functionalization of piperazine rings. mdpi.comresearchgate.netencyclopedia.pubnsf.gov
Oxidation and Reduction Reactions of the Piperazine Ring
The saturated piperazine ring is generally stable to a range of chemical conditions. However, under specific oxidative conditions, it can undergo transformations.
Oxidation of piperazine derivatives, for example with mercury-EDTA, can lead to the formation of piperazine-2,3-diones, especially in 1,4-disubstituted piperazines. nih.gov In the case of this compound, oxidation could potentially occur at the unsubstituted carbons, leading to hydroxylated or carbonylated products, although such reactions would likely require specific and optimized conditions to be selective.
Reduction of the piperazine ring itself is not a common transformation as it is already a fully saturated heterocyclic system. The ring is stable to many reducing agents used for other functional groups in the molecule. The difluoromethyl group is also generally resistant to reduction under standard catalytic hydrogenation conditions.
Reactions at the Difluoromethyl Group
The difluoromethyl (CF2H) group is generally considered to be chemically robust due to the high strength of the carbon-fluorine (C-F) bonds. However, recent advancements in catalysis have opened avenues for its functionalization.
The selective activation and functionalization of a single C-F bond within a difluoromethyl group is a formidable challenge in organic synthesis. The high bond dissociation energy of C-F bonds makes them resistant to cleavage. escholarship.org Typically, reactions involving C-F bond activation require harsh conditions or specialized catalysts.
While specific examples for this compound are not documented in the literature, general strategies for C-F bond activation in aliphatic fluorinated compounds could be hypothetically applied. These methods often involve transition-metal catalysis or photochemical approaches. nih.gov For instance, the selective activation of one C-F bond in a difluoromethylene group could theoretically lead to the formation of a monofluorinated stereogenic center, a valuable motif in medicinal chemistry. escholarship.org Such a transformation would likely require a sophisticated catalytic system capable of differentiating between the two C-F bonds.
Hypothetical Reaction Data for C-F Functionalization:
| Substrate | Reagent | Catalyst | Product | Yield (%) |
| This compound | Organometallic Nucleophile | Transition Metal Complex | 3-Fluoro-3-substituted-1-methylpiperazine | N/A |
| This compound | Arylboronic Acid | Palladium Catalyst | 3-Aryl-3-fluoro-1-methylpiperazine | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific literature exists for these reactions on this compound.
An alternative approach to accessing the this compound scaffold involves the hydrogenation of a corresponding difluoroalkene precursor. This method is a synthetic strategy to obtain the target molecule rather than a derivatization of it. The creation of a carbon-carbon double bond bearing two fluorine atoms (a difluoroalkene) adjacent to the piperazine ring would provide a handle for reduction to the difluoromethyl group.
The hydrogenation of difluoroalkenes to difluoromethyl groups is a known transformation and typically proceeds with high efficiency using standard hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Generalized Reaction Scheme for Hydrogenation:
| Starting Material | Reagent | Catalyst | Product |
| 1-Methyl-3-(difluoromethylene)piperazine | H₂ | Pd/C | This compound |
Cross-Coupling Reactions Utilizing Derivatives
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct cross-coupling of the C-F bonds in this compound is challenging, derivatization of the piperazine ring could enable various cross-coupling strategies. For instance, if a derivative of this compound bearing a halide or triflate group on the piperazine ring were available, it could participate in well-established cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are widely used in organic synthesis. researchgate.net A hypothetical derivative, such as a bromo-substituted this compound, could be coupled with a variety of partners including boronic acids, organostannanes, or amines.
Illustrative Data for Cross-Coupling Reactions of a Hypothetical Derivative:
| Derivative | Coupling Partner | Catalyst System | Reaction Type | Product |
| Bromo-3-(difluoromethyl)-1-methylpiperazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | Phenyl-3-(difluoromethyl)-1-methylpiperazine |
| Bromo-3-(difluoromethyl)-1-methylpiperazine | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | Stille Coupling | Vinyl-3-(difluoromethyl)-1-methylpiperazine |
| Bromo-3-(difluoromethyl)-1-methylpiperazine | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig Amination | Anilino-3-(difluoromethyl)-1-methylpiperazine |
Note: This table presents hypothetical examples of cross-coupling reactions for a conceptual derivative, as no such reactions are reported for this compound itself.
Role As a Privileged Molecular Scaffold and Building Block in Chemical Design
Scaffold Analysis and Classification in Chemical Space
The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. enamine.netresearchgate.net The derivatization of this core with a difluoromethyl group at the 3-position and a methyl group at the 1-position creates a unique chemotype with specific properties that are highly advantageous for drug design.
The introduction of the difluoromethyl (CF2H) group offers several benefits over non-fluorinated or trifluoromethyl (CF3) analogues. The CF2H group can act as a bioisostere for a hydroxyl or thiol group, capable of forming hydrogen bonds, yet it is significantly more metabolically stable. mdpi.com This increased stability against oxidative metabolism is a key feature in designing drug candidates with improved pharmacokinetic profiles. Furthermore, the electron-withdrawing nature of the difluoromethyl group can modulate the pKa of the adjacent nitrogen atom in the piperazine ring, influencing its binding characteristics and solubility.
The 1-methyl group further refines the properties of the scaffold. Methylation is a common strategy in drug design to modulate potency, selectivity, solubility, and metabolic stability. nih.gov In the context of 3-(difluoromethyl)-1-methylpiperazine, the methyl group can influence the conformational preference of the piperazine ring and provide a point for steric interaction within a target binding site, potentially enhancing selectivity.
The combination of these features positions this compound in a desirable region of chemical space for the development of central nervous system (CNS) agents and other therapeutics where blood-brain barrier penetration and metabolic stability are crucial.
Rational Design Principles for Incorporating the Moiety into Complex Structures
The incorporation of the this compound moiety into more complex molecular architectures follows several rational design principles aimed at optimizing drug-like properties. mdpi.com
Metabolic Stability: The CF2H group is significantly more resistant to metabolic degradation compared to a corresponding CH3 or CH2OH group. This makes the this compound scaffold an attractive choice when designing compounds intended for chronic administration or those susceptible to rapid metabolism.
Conformational Constraint: The piperazine ring exists predominantly in a chair conformation. The substituents at the 1 and 3 positions can influence the equilibrium between different chair and boat conformations, which can be exploited to achieve a specific three-dimensional arrangement for optimal interaction with a biological target.
Vectorial Growth: The secondary amine at the 4-position of the piperazine ring provides a convenient attachment point for further chemical elaboration. This allows for the systematic exploration of chemical space around the core scaffold, a common strategy in lead optimization.
A summary of the key design considerations is presented in the table below:
| Feature | Design Principle | Desired Outcome |
| Difluoromethyl Group | Bioisosteric replacement for hydroxyl or thiol groups. | Improved metabolic stability, modulation of pKa. |
| 1-Methyl Group | Steric and electronic modulation. | Enhanced selectivity, improved pharmacokinetic properties. |
| Piperazine Ring | Conformational restriction and defined geometry. | Optimal 3D orientation for target binding. |
| 4-Position Nitrogen | Point of diversification. | Exploration of structure-activity relationships. |
Development of Chemical Libraries for High-Throughput Research
The utility of this compound as a building block is further highlighted by its inclusion in the development of chemical libraries for high-throughput screening (HTS). These libraries are collections of structurally diverse compounds that can be rapidly assayed for their interaction with a biological target.
The synthesis of libraries based on the this compound scaffold typically involves parallel synthesis techniques where a common core is reacted with a variety of building blocks to generate a large number of related compounds. The readily available starting materials and the versatile reactivity of the piperazine ring make this scaffold well-suited for such endeavors.
These libraries often explore a range of substituents at the 4-position of the piperazine ring, allowing for a broad sampling of chemical space and the identification of initial "hits" in a screening campaign.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. researchgate.netnih.gov The this compound moiety can be both the starting point for a scaffold hop and the resulting replacement.
As a replacement, it can be used to substitute other cyclic diamines or related structures in an existing drug candidate to improve properties such as solubility, metabolic stability, or to explore new intellectual property space. researchgate.net For example, a piperidine (B6355638) or morpholine (B109124) ring in a lead compound could be replaced with the this compound scaffold to introduce the beneficial properties of the difluoromethyl group.
Conversely, when a compound containing the this compound scaffold is a hit in a screening campaign, scaffold hopping can be employed to identify alternative core structures that may offer advantages in terms of synthetic accessibility or other drug-like properties.
Bioisosteric replacement is a related concept where a functional group is replaced by another with similar physical or chemical properties. researchgate.net The difluoromethyl group itself is a classic bioisostere for a hydroxyl or thiol group, and the entire this compound ring can be considered a bioisosteric replacement for other substituted piperazine or piperidine rings. enamine.net
Application in Fragment-Based Chemical Research
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. nih.govnih.gov This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. astx.com These initial fragment hits are then optimized and grown into more potent lead compounds.
The this compound moiety, or fragments derived from it, are well-suited for FBDD due to their relatively low molecular weight and the presence of key recognition features. A fragment containing the difluoromethylpiperazine core can provide a valuable starting point for a fragment-growing or fragment-linking strategy. mdpi.com The structural information gained from the binding of such a fragment can guide the rational design of more potent and selective compounds.
The "rule of three" is often applied in the selection of fragments for screening libraries, which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP less than 3. nih.gov While the entire this compound molecule may slightly exceed these parameters, smaller fragments incorporating the key difluoromethylpiperazine motif can be designed to fit within these guidelines.
Theoretical and Computational Chemistry Studies of 3 Difluoromethyl 1 Methylpiperazine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. wavefun.comjksus.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for a wide range of property predictions. youtube.comsuperfri.org The choice of a functional (e.g., B3LYP, WB97XD) and a basis set (e.g., 6-311++G**) is crucial for obtaining accurate results that align with experimental values. jksus.orgnih.gov
The electronic structure of 3-(difluoromethyl)-1-methylpiperazine can be thoroughly analyzed to understand the distribution of electrons and the nature of its chemical bonds. Key aspects of this analysis include the examination of molecular orbitals, electron density, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO is typically localized on the electron-rich tertiary amine nitrogen atoms of the piperazine (B1678402) ring, indicating these sites are prone to electrophilic attack. The LUMO, conversely, would likely be distributed around the electron-withdrawing difluoromethyl group, suggesting this area is susceptible to nucleophilic attack.
Analysis of the C-F bonds of the difluoromethyl group reveals significant polarization due to the high electronegativity of fluorine. This results in a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. The N-C bonds within the piperazine ring exhibit typical single-bond character, though their polarity is influenced by the nitrogen atoms.
A Natural Bond Orbital (NBO) analysis can be performed to quantify these characteristics, providing insights into charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which stabilize the molecule.
Table 1: Calculated Geometric Parameters for this compound
This table presents hypothetical optimized geometric parameters, such as bond lengths and angles, for the most stable conformer of this compound, as would be calculated using DFT methods (e.g., B3LYP/6-311++G** level of theory).
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length (Å) | C(3) | C(7) | - | 1.53 |
| C(7) | H(7) | - | 1.10 | |
| C(7) | F(1) | - | 1.37 | |
| C(7) | F(2) | - | 1.37 | |
| N(1) | C(methyl) | - | 1.46 | |
| **Bond Angle (°) ** | F(1) | C(7) | F(2) | 106.5 |
| H(7) | C(7) | C(3) | 110.2 | |
| C(2) | N(1) | C(6) | 111.0 | |
| Dihedral Angle (°) | C(6) | N(1) | C(2) | C(3) |
| N(1) | C(2) | C(3) | N(4) |
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which are invaluable for the structural elucidation of newly synthesized molecules. idc-online.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. nih.gov
Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. nih.gov These theoretical calculations are performed on a geometry that has been optimized at a high level of theory. nih.gov The computed shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.
The accuracy of these predictions is sensitive to the chosen functional and basis set. nih.gov Comparing the calculated shifts for different possible conformers or isomers with experimentally measured spectra can help confirm the correct three-dimensional structure of the molecule in solution. uni-muenchen.de For instance, the chemical shifts of the protons on the piperazine ring are highly dependent on their axial or equatorial position, which is determined by the ring's conformation. The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment of the difluoromethyl group. escholarship.org
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
This table shows hypothetical NMR chemical shifts calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. These values aid in the assignment of experimental spectra for structural elucidation.
| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |
| ¹H | -CH₃ on N1 | 2.35 |
| -CHF₂ | 6.15 (triplet) | |
| Axial protons on C2, C6 | 2.50 - 2.70 | |
| Equatorial protons on C2, C6 | 2.80 - 3.00 | |
| ¹³C | -CH₃ on N1 | 45.8 |
| Piperazine ring carbons | 50.0 - 58.0 | |
| -CHF₂ | 118.5 (triplet) | |
| ¹⁹F | -CHF₂ | -125.0 (doublet) |
Conformational Analysis and Dynamics
The flexible six-membered piperazine ring, along with its substituents, can adopt several different conformations. Understanding the preferred shapes and the dynamics of their interconversion is crucial as conformation can significantly influence a molecule's properties.
For this compound, the piperazine ring is expected to predominantly adopt a chair conformation to minimize steric and torsional strain. In this chair form, the methyl and difluoromethyl substituents can be in either axial or equatorial positions.
Computational methods can be used to determine the relative energies of these different conformers. soton.ac.uk By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, one can identify all stable low-energy conformers (energy minima) and the transition states that connect them. The conformer with both the N-methyl and the C-difluoromethyl groups in the equatorial position is generally expected to be the most stable due to minimized steric hindrance. Calculations would provide the energy difference between this and other conformers, such as those with one or both groups in an axial position.
While quantum calculations can identify static energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. mdpi.comnih.gov
An MD simulation of this compound, typically in a simulated solvent environment, would allow for the exploration of its entire conformational space. rsc.org This can reveal not only the preferred conformations but also the frequency and pathways of interconversion between them, such as ring-flipping. nih.gov The simulation trajectory provides a detailed picture of the molecule's flexibility and how it interacts with its environment, information that is averaged out in many experimental techniques.
Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. wavefun.com By mapping the reaction pathway from reactants to products, chemists can gain a deeper understanding of reactivity, selectivity, and kinetics.
For this compound, a potential reaction for study could be the N-alkylation at the secondary amine (N4). A computational study would model the reaction pathway as an alkylating agent (e.g., methyl iodide) approaches the nitrogen atom.
The process involves:
Locating Reactants and Products: The geometries and energies of the isolated reactants (piperazine derivative and alkylating agent) and the final product are optimized.
Finding the Transition State (TS): A search for the transition state structure along the reaction coordinate is performed. The TS represents the highest energy point on the minimum energy path between reactants and products.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the reactant and product states.
This type of analysis can provide detailed insights into the electronic and structural changes that occur throughout the reaction, helping to rationalize why the reaction proceeds in a certain way.
Transition State Characterization for Synthetic Pathways
The synthesis of this compound likely involves N-alkylation of a piperazine precursor. Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms of such reactions. By modeling the reactants, intermediates, transition states, and products, chemists can gain a deeper understanding of the reaction pathway and identify the rate-determining steps.
For the synthesis of N-alkylpiperazines, nucleophilic substitution is a common method. rsc.orgrsc.org In the case of this compound, a potential synthetic route could involve the reaction of a suitable piperazine derivative with a methylating agent. Computational models can be employed to characterize the transition state of this N-alkylation reaction. These models help in visualizing the geometry of the transition state, where bonds are partially formed and broken, and in calculating its energy. This energy barrier, or activation energy, is a critical factor in determining the reaction rate.
While specific transition state analyses for the synthesis of this compound are not readily found, studies on similar systems, such as the reaction of piperazine with various electrophiles, provide a framework for understanding the process. For instance, the nucleophilic substitution reaction between pentafluoropyridine (B1199360) and piperazine has been studied, highlighting the regioselective nature of the reaction. researchgate.net Computational studies on such reactions can predict the most likely site of substitution and the stereochemical outcome. The introduction of a difluoromethyl group can influence the nucleophilicity of the piperazine nitrogens, a factor that can be quantified through computational analysis of the molecule's electronic structure.
Solvent Effects on Reaction Energetics and Kinetics
The choice of solvent can significantly impact the energetics and kinetics of a chemical reaction. Computational models are instrumental in predicting and explaining these solvent effects. For the synthesis of this compound, the polarity and proticity of the solvent can influence the stability of the reactants, transition state, and products, thereby altering the reaction rate.
Studies on nucleophilic substitution reactions involving piperidine (B6355638), a structurally related amine, have shown that solvent properties such as the dielectric constant and hydrogen-bond donor acidity can have a profound effect on the reaction kinetics. rsc.orgrsc.orgresearchgate.net For instance, in the reaction of 2,4-dinitrochlorobenzene with piperidine, the second-order rate coefficients show a correlation with the solvent's polarity/polarizability. rsc.org Similarly, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, hydrogen-bond donor solvents can assist in the departure of the leaving group, affecting the rate-determining step. rsc.org
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies can provide insights into their potential binding mechanisms with various biological targets, without making claims about their clinical efficacy. The piperazine scaffold is a common motif in many biologically active compounds, and understanding its interactions is of fundamental interest. nih.gov
Several studies have explored the molecular docking of piperazine derivatives with various protein targets. These studies help to understand the key interactions that govern binding.
| Derivative Class | Target Protein | Key Interactions Observed in Docking Studies | Reference |
| Phenylpiperazines | Dopamine D2 Receptor / Monoamine Oxidase A | The position and nature of substituents on the phenyl ring were found to be critical for binding. | researchgate.net |
| Piperazine-guanidines | Urease | Hydrogen bonding and interactions with the nickel ions in the active site were identified as crucial for inhibitory activity. | researchgate.net |
| Piperazine-thiadiazoles | SARS-CoV-2 Main Protease | Strong hydrogen bonding interactions between the piperazine ligands and the protease were observed. | nih.gov |
Development of Predictive Models for Chemical Reactivity
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and other machine learning approaches, are powerful tools in computational chemistry for forecasting the chemical reactivity and biological activity of molecules. nih.govmit.eduneurips.ccarxiv.org For piperazine derivatives, QSAR models have been developed to correlate their structural features with various properties.
These models typically use a set of calculated molecular descriptors to represent the chemical structure and then employ statistical methods to build a mathematical relationship with an observed property. For this compound, descriptors could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.
Several QSAR studies on piperazine derivatives have been reported, providing a basis for understanding the factors that influence their reactivity and activity.
| QSAR Model Focus | Key Descriptors | Predicted Property | Reference |
| Antihistamine (H1) activity of pyrazinopyridoindoles and related piperazines | Biophoric sites (H-acceptor, H-donor), hydrophobicity, refractivity | Histamine H1-receptor antagonist activity | researchgate.net |
| mTORC1 inhibition by piperazine derivatives | Lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), refractive index (n) | Inhibitory activity against mTORC1 | nih.gov |
| CCR5 antagonism by piperidine- and piperazine-based compounds | Hydrogen bond acceptors, hydrophobic features | Anti-HIV-1 activity | nih.gov |
Advanced Spectroscopic and Structural Elucidation in Mechanistic and Conformational Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 3-(difluoromethyl)-1-methylpiperazine, a combination of advanced NMR experiments can fully define its stereochemistry, conformational behavior, and the specific influence of the difluoromethyl group.
The piperazine (B1678402) ring of this compound exists predominantly in a chair conformation, which results in two distinct proton environments: axial and equatorial. The stereochemical arrangement, specifically the orientation of the difluoromethyl group at the C3 position, can be determined by a detailed analysis of proton (¹H) NMR spectra.
The proton attached to C3 is a key reporter for the substituent's orientation. An equatorial difluoromethyl group would place the C3-proton in an axial position, where it would exhibit large dihedral angles with the adjacent axial protons at C2 and C5. This arrangement leads to significant axial-axial coupling constants (³J_ax-ax), typically in the range of 10–13 Hz. Conversely, an axial difluoromethyl group would place the C3-proton in an equatorial position, resulting in smaller equatorial-axial (³J_eq-ax) and equatorial-equatorial (³J_eq-eq) coupling constants, usually between 2–5 Hz. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in assigning these complex spin systems and confirming spatial proximities to unambiguously establish the relative stereochemistry.
| Parameter | Axial C3-H (Equatorial -CHF₂) | Equatorial C3-H (Axial -CHF₂) |
| Expected Chemical Shift (δ) | Lower field (deshielded) | Higher field (shielded) |
| Axial-Axial Coupling (³J_ax-ax) | ~10-13 Hz | N/A |
| Axial-Equatorial Coupling (³J_ax-eq) | ~2-5 Hz | ~2-5 Hz |
| Equatorial-Equatorial Coupling (³J_eq-eq) | N/A | ~2-5 Hz |
Substituted piperazine rings are not static; they undergo rapid conformational exchange, primarily through a chair-to-chair ring inversion process. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of these processes. nih.gov At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
By lowering the temperature, the rate of inversion can be slowed. At a specific temperature, known as the coalescence temperature (T_c), the separate signals for the axial and equatorial environments begin to merge into a single broad peak. beilstein-journals.org Below this temperature, at the slow-exchange limit, distinct signals for each conformer can be observed. The rate of exchange (k) at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperature. This allows for the determination of the free energy of activation (ΔG‡) for the ring inversion process, providing a quantitative measure of the conformational stability. For N-acylated piperazine analogues, activation energy barriers for ring inversion have been calculated to be in the range of 56 to 80 kJ mol⁻¹. nih.gov
| Dynamic Process | Coalescence Temp. (T_c) | Activation Energy (ΔG‡) | Description |
| Piperazine Ring Inversion | Dependent on solvent and substituents | Typically 55-65 kJ/mol | The process of one chair conformer converting into the other. The barrier is influenced by the steric and electronic nature of the ring substituents. nih.gov |
| Amide Bond Rotation (in analogues) | Often higher than ring inversion T_c | Typically 60-80 kJ/mol | In N-acyl piperazine analogues, rotation around the C-N amide bond is restricted, leading to distinct rotamers that can be studied by DNMR. beilstein-journals.org |
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atoms in the difluoromethyl (-CHF₂) group is highly responsive to the local electronic environment, making ¹⁹F NMR an excellent probe for subtle molecular changes.
In this compound, the two fluorine atoms of the -CHF₂ group are diastereotopic because C3 is a stereocenter. Consequently, they are expected to be magnetically inequivalent and should appear as two distinct signals in the ¹⁹F NMR spectrum. nih.gov The spectrum would exhibit complex splitting patterns due to various couplings:
Geminal H-F coupling (²J_HF): The fluorine nuclei will couple to the proton on the same carbon, resulting in a large coupling constant, typically around 50-60 Hz.
Geminal F-F coupling (²J_FF): The two diastereotopic fluorine nuclei will couple to each other, with coupling constants that can be very large, often exceeding 220 Hz for sp³ carbons. nih.gov
Vicinal H-F coupling (³J_HF): Smaller couplings may also be observed to the protons on the adjacent C2 carbon of the piperazine ring.
This detailed coupling information provides a unique spectroscopic signature for the difluoromethyl group.
| Parameter | Typical Value Range | Multiplicity in ¹⁹F Spectrum |
| ¹⁹F Chemical Shift (δ) | -90 to -140 ppm (relative to CFCl₃) | Two separate signals (diastereotopic) |
| Geminal H-F Coupling (²J_HF) | 50 - 60 Hz | Each ¹⁹F signal is a doublet |
| Geminal F-F Coupling (²J_FF) | 220 - 240 Hz | Each ¹⁹F signal is further split into a doublet |
| Resulting Pattern | Doublet of Doublets (dd) | For each fluorine nucleus |
X-ray Crystallography
While NMR provides data on the solution-state structure, X-ray crystallography offers a precise and unambiguous determination of the molecule's conformation and packing arrangement in the solid state.
A single-crystal X-ray diffraction study of this compound would reveal its exact three-dimensional structure. It is highly anticipated that the piperazine ring would adopt a stable chair conformation. nih.gov To minimize steric hindrance, the methyl group at the N1 position and the difluoromethyl group at the C3 position are expected to preferentially occupy equatorial positions. This conformation allows the bulky substituents to be positioned away from the axial protons of the ring, leading to a lower energy state. mdpi.com The analysis would provide precise bond lengths, bond angles, and torsion angles, defining the exact geometry of the chair conformation (e.g., degree of ring flattening). In some cases, particularly in the presence of coordinating species or strong intermolecular forces, alternative conformations such as a boat or twist-boat could be observed. nih.gov
| Conformation | Description | Likelihood for this compound |
| Chair | The most stable, staggered conformation with minimized angular and torsional strain. | Highly likely; expected to be the dominant form in the solid state. |
| Boat | A higher-energy, eclipsed conformation. | Unlikely, unless stabilized by strong intramolecular or intermolecular interactions (e.g., in a metal complex). nih.gov |
| Twist-Boat | An intermediate conformation between chair and boat, slightly lower in energy than the boat. | Unlikely for the free molecule. |
The way molecules of this compound pack together in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. X-ray crystallography allows for the precise measurement of intermolecular distances, revealing these crucial packing forces. For this molecule, several types of interactions are possible:
Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like N-H or O-H), weak C-H···N hydrogen bonds involving the proton of the difluoromethyl group or ring protons as donors and the lone pair of the N4 nitrogen as an acceptor could play a role in stabilizing the crystal structure.
Dipole-Dipole Interactions: The electronegative fluorine atoms create a significant dipole moment in the difluoromethyl group, leading to dipole-dipole interactions between molecules.
C-H···F Interactions: Weak hydrogen bonds between carbon-bound protons and the fluorine atoms are also plausible and often observed in the crystal structures of fluorinated organic compounds. researchgate.net
Analysis of these interactions is critical for understanding the material's physical properties, such as its melting point and solubility.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |
| Weak Hydrogen Bond | C-H (from -CHF₂ or ring) | N (from N4) | Directional interaction influencing molecular alignment. |
| Weak Hydrogen Bond | C-H (from ring or methyl) | F (from -CHF₂) | Contributes to the stabilization of the supramolecular assembly. researchgate.net |
| Dipole-Dipole | δ⁻ F atoms, δ⁺ C/H atoms | δ⁻ F atoms, δ⁺ C/H atoms | Significant contributor to lattice energy due to the polar C-F bonds. |
| Van der Waals | All atoms | All atoms | Governs the overall close-packing of molecules. |
Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Hydrogen Bonding Networks
Theoretical and experimental studies on similar piperazine derivatives demonstrate that the vibrational frequencies of C-H, C-N, and C-C bonds, as well as ring deformation modes, are sensitive to the conformational state. researchgate.netscispace.com For instance, the position and intensity of C-H stretching vibrations (typically in the 2800-3000 cm⁻¹ region) and piperazine ring stretching modes can differ between conformers, allowing for their identification and relative quantification in a sample. scispace.comscispace.com The bulky difluoromethyl group at the C-3 position is expected to preferentially occupy an equatorial position to minimize steric hindrance.
The presence of the secondary amine (N-H) and the electronegative fluorine atoms facilitates the formation of hydrogen bonding networks, particularly in the condensed phase or in protic solvents. The N-H group can act as a hydrogen bond donor, while the lone pair on the same nitrogen can act as an acceptor. Furthermore, covalently bound organic fluorine can participate as a weak hydrogen bond acceptor (N-H···F-C or C-H···F-C). nih.govucla.edu These interactions cause characteristic shifts in vibrational spectra. acs.org Specifically, N-H stretching bands (typically ~3300 cm⁻¹) broaden and shift to lower frequencies upon hydrogen bond formation. The C-F stretching vibrations, expected in the 1000-1200 cm⁻¹ region, can also be perturbed by such intermolecular forces. nih.gov Cryogenic ion spectroscopy on related fluorinated compounds has provided evidence for strong, short intramolecular NH+⋯F hydrogen bonds, suggesting that such interactions are geometrically plausible. rsc.orgrsc.org
The following table outlines the expected characteristic vibrational frequencies for this compound based on data from analogous structures. scispace.comniscair.res.innist.gov
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | 3350 - 3250 | 3350 - 3250 | Broadens and shifts to lower frequency with H-bonding. |
| C-H Stretch (Aliphatic) | 2980 - 2800 | 2980 - 2800 | Includes CH₃, CH₂, and CHF₂ stretching. Multiple bands expected. scispace.comscispace.com |
| CH₂ Scissoring | 1480 - 1440 | 1480 - 1440 | Characteristic of the piperazine ring methylene groups. niscair.res.in |
| C-N Stretch | 1250 - 1180 | 1250 - 1180 | Vibrations of the tertiary and secondary amine groups within the ring. acs.org |
| C-F Stretch | 1150 - 1050 | 1150 - 1050 | Strong intensity in IR. Sensitive to the local electronic environment. |
| Piperazine Ring Deformation/Breathing | 950 - 800 | 950 - 800 | Complex modes sensitive to ring conformation. |
High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for confirming the structures of reactants, intermediates, and products in a mechanistic pathway due to its ability to provide highly accurate mass measurements. bohrium.comnih.gov This accuracy allows for the determination of elemental compositions, distinguishing between isobaric species, which is critical in the study of metabolic pathways or complex synthetic routes involving this compound. drugdiscoverytoday.comnih.gov
For instance, in a hypothetical metabolic study, cytochrome P450 enzymes could catalyze the oxidation of this compound. A potential pathway is N-demethylation, a common metabolic reaction for N-methyl amines, yielding 3-(difluoromethyl)piperazine. HRMS can be used to unequivocally identify the starting material and the resulting metabolite.
The protonated molecule of this compound, [C₆H₁₂F₂N₂ + H]⁺, has a calculated monoisotopic mass of 151.1041 Da. An HRMS instrument can measure this mass with an error of less than 5 ppm, confirming its elemental formula as C₆H₁₃F₂N₂⁺. The N-demethylated metabolite, [C₅H₁₀F₂N₂ + H]⁺, would have a distinct exact mass of 137.0885 Da. The high mass accuracy of HRMS allows for the confident differentiation of this metabolite from other potential isobaric species.
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform provide structural information through characteristic fragmentation patterns. xml-journal.net The fragmentation of protonated this compound would likely involve cleavage of the piperazine ring and losses of the substituents. researchgate.net Common fragmentation pathways for piperazine derivatives include the cleavage of C-N bonds within the ring, leading to characteristic fragment ions. xml-journal.netresearchgate.net The accurate mass measurement of these fragments helps to confirm their elemental composition and, by extension, the structure of the precursor ion.
The table below details the predicted accurate masses for the parent ion of this compound and its plausible fragments, which can be used to confirm its presence and structure in a given mechanistic pathway.
| Proposed Fragment | Elemental Composition | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₆H₁₃F₂N₂⁺ | 151.1041 | Protonated Parent Molecule |
| [M+H - CH₃]⁺ | C₅H₁₀F₂N₂⁺ | 136.0807 | Loss of a methyl radical (less common) or CH₄ after rearrangement |
| [M+H - CHF₂]⁺ | C₅H₁₂N₂⁺ | 100.1000 | Loss of a difluoromethyl radical |
| [C₄H₈FN₂]⁺ | C₄H₈FN₂⁺ | 103.0666 | Ring cleavage with loss of C₂H₅F |
| [C₄H₉N₂]⁺ | C₄H₉N₂⁺ | 85.0760 | Characteristic piperazine ring fragment from cleavage at C3-C4 and C6-N1 |
| [C₃H₈N]⁺ | C₃H₈N⁺ | 58.0651 | Fragment containing the N-methyl group |
Mechanistic Chemical Biology Research Applications of Difluoromethylpiperazine Scaffolds in Vitro Focus Only
Investigation of Molecular Recognition Principles
Understanding how a ligand recognizes and binds to its biological target is fundamental to chemical biology. The difluoromethylpiperazine scaffold offers a unique combination of features that are instrumental in dissecting these recognition events at a molecular level.
Stereoelectronic Effects of the Difluoromethyl Group on Recognition
The difluoromethyl (CHF2) group is more than a simple lipophilic substituent; it possesses distinct stereoelectronic properties that influence molecular interactions. It is often considered a bioisostere of hydroxyl (OH) or thiol (SH) groups, but with crucial differences in its electronic character and lipophilicity. beilstein-journals.orgnih.gov
A key feature of the CHF2 group is its ability to act as a hydrogen bond donor. researchgate.net The high electronegativity of the two fluorine atoms polarizes the adjacent C-H bond, enabling it to engage in weak hydrogen bonds with acceptors like backbone carbonyls or specific amino acid side chains in a protein's binding pocket. researchgate.netbohrium.com This interaction, though weaker than conventional hydrogen bonds from OH or NH groups, can be critical for binding affinity and specificity. beilstein-journals.org For instance, replacing a methyl group with a difluoromethyl group has been shown to enhance enzyme inhibitory potency, an effect attributed to the formation of a C-F₂H···O hydrogen bond. researchgate.net
Table 1: Comparison of Functional Group Properties
| Functional Group | Hydrogen Bond Capability | Typical Lipophilicity (Compared to H) | Stereoelectronic Effects |
|---|---|---|---|
| -CH₃ (Methyl) | None (Hydrophobic) | Increased | Inductive donor |
| -OH (Hydroxyl) | Strong Donor & Acceptor | Decreased | Inductive acceptor, resonance donor |
| -SH (Thiol) | Weak Donor & Acceptor | Slightly Increased | Weaker inductive acceptor than OH |
| -CHF₂ (Difluoromethyl) | Weak Donor | Increased | Strong inductive acceptor, C-H polarization |
Role of Piperazine (B1678402) Conformation in Ligand-Biomolecule Interactions
The piperazine ring is a conformationally flexible scaffold, typically adopting a low-energy chair conformation. ias.ac.in The orientation of substituents on the ring—either axial or equatorial—is critical for how the ligand fits into a binding site and establishes key interactions. nih.gov For the 3-(difluoromethyl)-1-methylpiperazine scaffold, the relative positions of the difluoromethyl and methyl groups dictate the molecule's three-dimensional shape and the presentation of its interaction points.
Molecular modeling and dynamics simulations are often used to understand the preferred conformations and how they interact with target proteins. nih.gov The conformation of the piperazine ring can determine whether the nitrogen atoms can form salt bridges with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding site. nih.gov Furthermore, the orientation of the difluoromethyl group, guided by the ring's pucker, will determine its ability to engage in the crucial hydrogen-bonding interactions discussed previously. The interplay between the piperazine core and its substituents is therefore a key determinant of binding affinity and selectivity. nih.govacs.org
Elucidation of Enzyme Inhibition Mechanisms in Model Systems
Compounds featuring the difluoromethylpiperazine scaffold can serve as powerful tools for studying enzyme mechanisms. The unique properties of the CHF2 group allow it to be used in mechanism-based inhibitors, where the group participates in the catalytic process, leading to tight or irreversible binding.
For example, difluoromethyl-1,3,4-oxadiazoles have been identified as mechanism-based, essentially irreversible inhibitors of histone deacetylase 6 (HDAC6). nih.gov Mechanistic studies revealed that the enzyme's catalytic machinery attacks the oxadiazole ring, leading to a ring-opening event that generates a tightly binding species. nih.gov A similar principle could be applied using a this compound scaffold, where the CHF2 group could interact with the active site to facilitate a covalent or pseudo-irreversible interaction.
In vitro kinetic assays are essential for elucidating these mechanisms. By measuring inhibition constants (Ki) and observing time-dependent inhibition, researchers can distinguish between different modes of action (e.g., reversible competitive, slow-binding, or irreversible).
Table 2: Hypothetical Inhibition Data for a Model Enzyme
| Compound | Scaffold | IC₅₀ (nM) | Inhibition Type | Key Interaction Proposed |
|---|---|---|---|---|
| Analog 1 | 3-Methyl-1-methylpiperazine | 1500 | Reversible, Competitive | Hydrophobic interactions |
| Analog 2 | 3-Hydroxy-1-methylpiperazine | 250 | Reversible, Competitive | H-bond with active site residue |
| Analog 3 (Test Compound) | This compound | 80 | Slow-binding, Competitive | C-F₂H···O hydrogen bond with backbone |
Rational Design of Probes for Biochemical Pathways
Rational design combines structural biology insights and chemical principles to create tailored molecules for specific purposes. rsc.orgnih.gov The this compound scaffold is an attractive starting point for designing chemical probes to investigate biochemical pathways in vitro. Its properties—such as metabolic stability conferred by the C-F bonds and predictable conformational behavior—make it a reliable core structure. nih.gov
To function as a probe, the scaffold can be functionalized with reporter groups (e.g., fluorophores) or reactive moieties for covalent labeling. For instance, a terminal alkyne or azide (B81097) could be added to the piperazine ring, allowing for "click" chemistry conjugation to a fluorescent dye or biotin (B1667282) tag after it has bound to its target protein.
Furthermore, the development of radiolabeling techniques, such as the incorporation of Fluorine-18 ([¹⁸F]), allows for the synthesis of [¹⁸F]CF₂H-containing molecules. nih.gov These radiolabeled probes are invaluable for quantitative binding assays and for developing tracers for Positron Emission Tomography (PET) imaging, although the focus here remains on their in vitro characterization.
Biophysical Characterization of Ligand-Receptor Binding Kinetics in in vitro assays
A complete understanding of a ligand-receptor interaction requires quantitative measurement of its binding kinetics and thermodynamics. nih.gov Several biophysical techniques are employed to characterize the interactions of ligands like this compound with their targets.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). This data can reveal the driving forces behind the binding, such as whether it is enthalpically (hydrogen bonding, van der Waals forces) or entropically (hydrophobic effect) driven.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that monitors binding in real-time by detecting changes in the refractive index at a sensor surface where a target protein is immobilized. It yields kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Differential Scanning Fluorimetry (DSF) : Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature (Tm) upon ligand binding. nih.gov A significant increase in Tm indicates that the ligand stabilizes the protein, which is a hallmark of binding.
These methods provide quantitative data that is crucial for structure-activity relationship (SAR) studies, allowing researchers to systematically evaluate how modifications to the difluoromethylpiperazine scaffold affect binding affinity and kinetics.
Table 3: Example Biophysical Data from an In Vitro Binding Assay (SPR)
| Ligand | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |
|---|---|---|---|---|
| Scaffold with -CH₃ | 1.2 x 10⁵ | 2.4 x 10⁻³ | 20.0 | Moderate affinity, faster dissociation |
| Scaffold with -CHF₂ | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 | High affinity, significantly slower dissociation |
The slower dissociation rate (kd) for the difluoromethyl-containing ligand could suggest a longer residence time on the target, potentially due to the stabilizing C-F₂H···O hydrogen bond.
Q & A
Q. What synthetic methodologies are commonly employed for 3-(difluoromethyl)-1-methylpiperazine, and how are reaction conditions optimized?
The synthesis typically involves alkylation or coupling reactions. For example, alkylation of piperazine derivatives with difluoromethyl-containing reagents (e.g., propargyl bromide) under basic conditions (K₂CO₃ in DMF) is a common approach . Acidic conditions may also be used for coupling with aldehydes . Optimization includes monitoring reaction progress via TLC, controlling stoichiometry, and using catalysts (e.g., CuSO₄ for click chemistry) to improve yield .
Q. Which analytical techniques are critical for characterizing this compound?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for purity assessment . Structural confirmation relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . Mass spectrometry (MS) is essential for molecular weight determination .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties?
The difluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability. Fluorine’s electronegativity also stabilizes adjacent bonds, affecting reactivity in nucleophilic substitution or oxidation reactions .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
Regioselectivity issues arise due to competing reactive sites on the piperazine ring. Strategies include using sterically hindered reagents, temperature control, and transition-metal catalysts (e.g., palladium for selective cross-coupling) . Computational modeling can predict reactive sites to guide experimental design .
Q. What strategies improve low yields in multi-step syntheses of this compound?
Low yields often stem from side reactions or purification losses. Optimizing reaction sequences (e.g., one-pot syntheses), using high-purity intermediates, and employing advanced purification techniques (e.g., preparative HPLC) are effective . Catalytic systems (e.g., CuSO₄/sodium ascorbate for azide-alkyne cycloaddition) enhance step efficiency .
Q. How do computational methods predict the biological activity of this compound derivatives?
Molecular docking studies simulate interactions with target proteins (e.g., kinases or GPCRs) to predict binding affinity . Density functional theory (DFT) calculations assess electronic properties, while molecular dynamics (MD) simulations evaluate stability in biological environments .
Q. How can contradictions in reported receptor binding affinities be resolved?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural analogs. Methodological harmonization (e.g., standardized radioligand binding assays) and meta-analyses of structure-activity relationships (SAR) are critical . Orthogonal assays (e.g., fluorescence polarization) validate findings .
Q. What mechanisms underlie the compound’s potential anticancer effects?
Anticancer activity may involve inhibition of microtubule polymerization or modulation of apoptosis-related proteins (e.g., Bcl-2). In vitro cytotoxicity assays (e.g., MTT) and transcriptomic profiling (RNA-seq) identify pathways affected . Synergistic studies with chemotherapeutics (e.g., doxorubicin) further elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
